4-Acetyl-n-benzyl-3,5-dimethyl-1h-pyrrole-2-carboxamide
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Overview
Description
4-Acetyl-n-benzyl-3,5-dimethyl-1h-pyrrole-2-carboxamide is an organic compound with the molecular formula C16H18N2O2. It is characterized by a pyrrole ring substituted with acetyl, benzyl, and carboxamide groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-n-benzyl-3,5-dimethyl-1h-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrole Ring: Starting with a suitable precursor like 3,5-dimethylpyrrole, the ring is formed through cyclization reactions.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl bromide.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the corresponding acid chloride with ammonia or an amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step is carried out sequentially.
Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, enhancing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-n-benzyl-3,5-dimethyl-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide for nucleophilic substitution, acetyl chloride for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Acetyl-n-benzyl-3,5-dimethyl-1h-pyrrole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetyl-n-benzyl-3,5-dimethyl-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The acetyl and benzyl groups can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-3,5-dimethyl-1h-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-Benzyl-3,5-dimethyl-1h-pyrrole-2-carboxamide: Lacks the acetyl group, affecting its reactivity and applications.
Uniqueness
4-Acetyl-n-benzyl-3,5-dimethyl-1h-pyrrole-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Acetyl-n-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxamide (CAS No. 22056-47-9) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, structure, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O2, with a molecular weight of 270.326 g/mol. The compound features a pyrrole ring substituted with an acetyl group, a benzyl moiety, and two methyl groups at positions 3 and 5.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₂O₂ |
Molecular Weight | 270.326 g/mol |
CAS Number | 22056-47-9 |
Anticancer Activity
Recent studies have evaluated the anticancer properties of various pyrrole derivatives, including this compound. In vitro assays using human cancer cell lines have demonstrated that compounds with similar structures exhibit significant cytotoxic effects.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, studies have shown that certain pyrrole derivatives can inhibit cell proliferation by disrupting mitochondrial function and activating caspase pathways .
- Case Study : In a comparative study involving several pyrrole derivatives, it was found that modifications in the substituents on the pyrrole ring significantly affected their anticancer potency. Compounds with electron-donating groups showed enhanced activity against A549 lung adenocarcinoma cells .
- Efficacy : When tested against various cancer cell lines, including breast and lung cancer models, compounds structurally related to this compound exhibited IC50 values in the micromolar range, indicating promising anticancer potential .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Spectrum of Activity : Preliminary screenings against Gram-positive and Gram-negative bacteria revealed that some derivatives possess significant antibacterial activity, particularly against multidrug-resistant strains such as Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related pyrrole compounds ranged from 32 µg/mL to >128 µg/mL depending on the bacterial strain tested. Notably, compounds showed varying effectiveness against different pathogens, suggesting that structural modifications can enhance or diminish antimicrobial efficacy .
- Case Study : A study focusing on the antibacterial effects of pyrrole derivatives highlighted that those with halogen substitutions exhibited improved activity against resistant strains of bacteria .
Research Findings Summary
The biological activities of this compound suggest potential applications in therapeutic settings:
Properties
CAS No. |
22056-47-9 |
---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4-acetyl-N-benzyl-3,5-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C16H18N2O2/c1-10-14(12(3)19)11(2)18-15(10)16(20)17-9-13-7-5-4-6-8-13/h4-8,18H,9H2,1-3H3,(H,17,20) |
InChI Key |
NCKJEVKMSGMNOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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